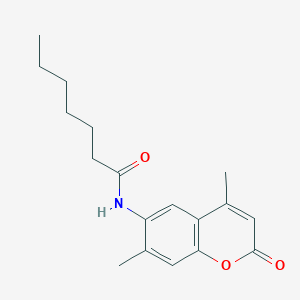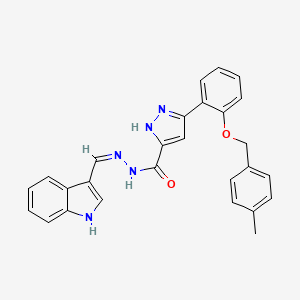
N-(4,7-dimethyl-2-oxochromen-6-yl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-Dimethyl-2-oxo-2H-chromen-6-yl)heptanamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a heptanamide group attached to a dimethyl-substituted chromenone core, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethyl-2-oxo-2H-chromen-6-yl)heptanamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.
Attachment of the Heptanamide Group: The final step involves the amidation reaction, where the chromenone derivative reacts with heptanoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of N-(4,7-Dimethyl-2-oxo-2H-chromen-6-yl)heptanamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-Dimethyl-2-oxo-2H-chromen-6-yl)heptanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,7-Dimethyl-2-oxo-2H-chromen-6-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of N-(4,7-Dimethyl-2-oxo-2H-chromen-6-yl)heptanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with similar fluorescence properties.
Warfarin: An anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant with structural similarities.
Uniqueness
N-(4,7-Dimethyl-2-oxo-2H-chromen-6-yl)heptanamide is unique due to its specific substitution pattern and the presence of the heptanamide group, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)heptanamide |
InChI |
InChI=1S/C18H23NO3/c1-4-5-6-7-8-17(20)19-15-11-14-12(2)10-18(21)22-16(14)9-13(15)3/h9-11H,4-8H2,1-3H3,(H,19,20) |
InChI Key |
HELUEMOUPYFJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC2=C(C=C1C)OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B11647522.png)
![Ethyl 6-ethyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647528.png)

![N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647539.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide](/img/structure/B11647543.png)

![(5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647549.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B11647561.png)
![2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11647569.png)
![(5E)-5-[(2-bromophenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11647575.png)
![(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647576.png)
![1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B11647582.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11647583.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647586.png)
